A Comprehensive Technical Guide to the Physicochemical Properties of 2-tert-butoxyacetamide
A Comprehensive Technical Guide to the Physicochemical Properties of 2-tert-butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-tert-butoxyacetamide
2-tert-butoxyacetamide (CAS No. 3068-43-3) is a fascinating molecule characterized by a sterically hindered tert-butyl group attached to an acetamide backbone. This unique structural arrangement, featuring both a bulky, lipophilic moiety and a polar amide group capable of hydrogen bonding, imparts a distinct set of physicochemical properties. These properties are critical determinants of its behavior in various chemical and biological systems, influencing everything from its solubility and stability to its potential applications in medicinal chemistry and materials science.
This guide provides an in-depth analysis of the core physicochemical characteristics of 2-tert-butoxyacetamide. We will move beyond a simple tabulation of data to explore the underlying structural rationale for its observed properties. Furthermore, this document details robust, field-proven experimental protocols for the independent verification of these parameters, ensuring that researchers can confidently assess this compound in their own laboratories.
Section 1: Core Physicochemical and Structural Identifiers
A foundational understanding of a compound begins with its basic identity and physical characteristics. The properties of 2-tert-butoxyacetamide are directly dictated by its molecular structure, which combines a hydrophilic amide functional group with a lipophilic tert-butyl group.
Table 1: Compound Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(1,1-dimethylethoxy)acetamide | N/A |
| CAS Number | 3068-43-3 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | N/A |
| Molecular Weight | 131.17 g/mol | N/A |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | 125-130 °C | [3] |
| Boiling Point | 277 °C (Predicted) | [3] |
Expert Analysis: The solid state and relatively high melting point of 2-tert-butoxyacetamide are directly attributable to the presence of the primary amide group. This group facilitates the formation of strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires significant thermal energy to disrupt. The bulky tert-butyl group, while primarily influencing solubility and reactivity, also plays a role in the crystal packing arrangement. The predicted boiling point is high, as expected for a molecule with hydrogen bonding capabilities, though it may be susceptible to thermal decomposition at such temperatures.
Section 2: Solubility Profile
Solubility is a cornerstone property in drug development and chemical synthesis, dictating formulation strategies, reaction conditions, and bioavailability. The dualistic nature of 2-tert-butoxyacetamide—possessing both polar and nonpolar regions—results in a nuanced solubility profile.
Causality Behind Solubility:
-
Aqueous Solubility: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for favorable interactions with water molecules. However, the large, nonpolar tert-butyl group disrupts the local hydrogen-bonding network of water, which limits its overall aqueous solubility.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, and acetone. These solvents can engage in hydrogen bonding with the amide group while also solvating the tert-butyl moiety. Solubility in nonpolar solvents like hexane is likely to be limited due to the polarity of the amide group.
Table 2: Predicted and Observed Solubility
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar, Protic | Sparingly Soluble | H-bonding with amide is offset by the hydrophobic tert-butyl group. |
| Ethanol/Methanol | Polar, Protic | Soluble | Can solvate both the polar amide and nonpolar alkyl regions. |
| Acetone | Polar, Aprotic | Soluble | Carbonyl group can accept H-bonds from the amide N-H. |
| Dichloromethane | Moderately Polar | Moderately Soluble | Balances polarity for solvation. |
| Hexane/Toluene | Nonpolar | Poorly Soluble | Cannot effectively solvate the polar amide group.[4] |
Section 3: Lipophilicity and Acidity (pKa)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in pharmacology, influencing a drug's ability to cross cell membranes. The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH, which in turn affects its solubility, binding, and permeability.
Table 3: Lipophilicity and Acidity Parameters
| Parameter | Value (Predicted) | Method |
| LogP (Octanol-Water) | ~0.5 - 1.0 | Computational (e.g., ALOGPS, ChemDraw) |
| pKa (Amide N-H) | ~17 | Computational |
| pKa (Protonated Carbonyl) | ~ -1 to 0 | Computational |
Expert Analysis:
-
LogP: The predicted LogP value suggests that 2-tert-butoxyacetamide has a relatively balanced hydrophilic-lipophilic character. It is not overly greasy, but the tert-butyl group provides sufficient lipophilicity to potentially allow for membrane permeation. This value is a crucial starting point for assessing its drug-like properties.
-
pKa: The amide N-H proton is exceptionally weakly acidic (pKa ~17), meaning it will not be deprotonated under any physiological or typical laboratory conditions. The amide carbonyl is a very weak base and would only be protonated under strongly acidic conditions. Therefore, for nearly all practical purposes in drug development and biological systems (pH 1-10), 2-tert-butoxyacetamide should be considered a neutral, non-ionizable molecule.
Section 4: Chemical Stability and Reactivity
Understanding a compound's stability is paramount for determining appropriate storage conditions, formulation strategies, and predicting potential degradation pathways. The primary point of reactivity in 2-tert-butoxyacetamide is the amide bond.
Hydrolytic Stability: Amides are generally more resistant to hydrolysis than esters.[5] However, under harsh acidic or basic conditions, the amide bond can be cleaved to yield tert-butoxyacetic acid and ammonia.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the carboxylate and ammonia.
Thermal Stability: As indicated by its high melting point, the compound is thermally stable under normal conditions. At temperatures approaching its boiling point, decomposition may occur, potentially involving elimination reactions related to the tert-butyl group or degradation of the amide. Studies on related compounds show that hindered phenols are stable up to 400 K (127 °C).[6]
Incompatibilities:
-
Strong Oxidizing Agents: Can potentially oxidize the molecule.
-
Strong Acids/Bases: Can catalyze hydrolysis, especially upon heating.[5]
Section 5: Standardized Experimental Protocols
To ensure scientific rigor, the following sections provide detailed, self-validating protocols for determining the key physicochemical properties discussed. These methods are based on established industry and regulatory standards.
Melting Point Determination (Capillary Method)
Principle: This method relies on visually observing the temperature range over which a small, packed sample of the solid transitions into a liquid. A narrow melting range (0.5-1.0°C) is indicative of high purity.
Methodology:
-
Sample Preparation: Ensure the 2-tert-butoxyacetamide sample is completely dry and finely powdered. If granular, gently crush it with a spatula.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder sample.[7]
-
Sample Packing: Tap the sealed end of the capillary on a hard surface to pack the powder into the bottom. Drop the tube through a long glass tube to ensure dense packing. The final packed sample height should be 2-3 mm.[7][8]
-
Measurement:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.[9]
-
Heat rapidly to about 15-20°C below the expected melting point (125-130°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate. The ranges should be consistent. A broad range may indicate impurities.[10]
Aqueous Solubility Determination (Shake-Flask Method - OECD 105)
Principle: This is the gold standard method for determining water solubility.[11][12][13][14] An excess of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated aqueous solution is then measured.
Methodology:
-
System Preparation: To a series of glass flasks, add an amount of 2-tert-butoxyacetamide that is clearly in excess of its expected solubility. Add a precise volume of distilled, deionized water.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the samples for a preliminary period of 24 hours.
-
Equilibrium Confirmation: After 24 hours, stop agitation and allow the excess solid to settle. Carefully sample the supernatant. Repeat this process at 48 hours and 72 hours. Equilibrium is reached when three consecutive measurements are within ±5% of each other.
-
Phase Separation: Centrifuge the samples at high speed to pellet any suspended microcrystals.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of 2-tert-butoxyacetamide using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Reporting: Report the solubility in g/L or mg/mL at the specified temperature.
LogP Determination (Shake-Flask Method)
Principle: This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.[15][16]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 2-tert-butoxyacetamide in n-octanol at a known concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 ratio).
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the layers to fully separate.
-
Quantification:
-
Carefully sample a known volume from the aqueous phase.
-
Determine the concentration of the analyte in the aqueous phase (C_water) using a suitable analytical method (e.g., HPLC-UV).
-
The concentration in the octanol phase (C_octanol) is determined by mass balance: C_octanol = (Initial Mass - Mass in Water) / Volume of Octanol.
-
-
Calculation: Calculate the partition coefficient, P = C_octanol / C_water. The final value is reported as LogP.
-
Validation: The experiment should be run at different initial concentrations to ensure the LogP value is independent of concentration.[17][18][19]
Conclusion
2-tert-butoxyacetamide is a molecule of significant interest, defined by the interplay between its hydrophilic amide functionality and its lipophilic tert-butyl group. Its physicochemical profile—characterized by a high melting point, moderate solubility in polar organic solvents, limited aqueous solubility, and a balanced LogP—makes it a compelling candidate for further investigation in various scientific domains. The standardized protocols provided herein offer a robust framework for researchers to validate these properties and build upon this foundational knowledge in their own work.
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